Dhodh-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhodh-IN-12, also known as Compound 12b, is a derivative of Leflunomide and acts as a weak inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme plays a crucial role in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The inhibition of DHODH has been explored for its potential therapeutic applications, particularly in cancer treatment and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-12 involves the derivatization of Leflunomide. The specific synthetic route and reaction conditions for this compound are not widely documented in the public domain. it is known that the compound contains a furazan ring, which is a structural modification designed to enhance its inhibitory activity .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available literature. Typically, the synthesis of such compounds would involve multi-step organic synthesis processes, including purification and characterization steps to ensure the desired chemical properties and purity.
Chemical Reactions Analysis
Types of Reactions
Dhodh-IN-12 primarily undergoes reactions typical of organic compounds containing aromatic rings and functional groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could result in various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a DHODH inhibitor, Dhodh-IN-12 is used in studies related to pyrimidine biosynthesis and metabolic pathways.
Biology: The compound is utilized in research on cellular metabolism and the role of DHODH in cell proliferation and differentiation.
Medicine: This compound has shown potential in cancer treatment, particularly in targeting rapidly proliferating cancer cells by inhibiting pyrimidine synthesis
Mechanism of Action
Dhodh-IN-12 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By blocking this pathway, the compound leads to the depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis. This, in turn, causes cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Brequinar: A potent DHODH inhibitor with significant preclinical anticancer efficacy.
Teriflunomide: Another DHODH inhibitor used in the treatment of multiple sclerosis.
DSM265: A triazolo-pyrimidine-based DHODH inhibitor developed for malaria treatment.
Uniqueness of Dhodh-IN-12
This compound is unique due to its structural derivation from Leflunomide and the inclusion of a furazan ring, which may confer specific inhibitory properties and potential therapeutic benefits. Its relatively weak inhibition compared to other DHODH inhibitors like Brequinar and Teriflunomide makes it a subject of interest for further optimization and study .
Properties
IUPAC Name |
(2E)-2-cyano-2-hydroxyimino-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)12-10(14)9(6-11)13-15/h2-5,15H,1H3,(H,12,14)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUSDSUFAQPEOW-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=NO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=N/O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.